molecular formula C8H16O2 B217116 4-Hydroxytranylcypromine CAS No. 104777-77-7

4-Hydroxytranylcypromine

Numéro de catalogue: B217116
Numéro CAS: 104777-77-7
Poids moléculaire: 149.19 g/mol
Clé InChI: HADIWKXZWHXEDX-DTWKUNHWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Hydroxytranylcypromine (OHTCP) is a hydroxylated derivative of tranylcypromine (TCP), a non-selective monoamine oxidase inhibitor (MAOI) used in treating depression . The addition of a hydroxyl group at the 4-position of the cyclopropylamine ring modifies its chemical and pharmacological properties. While TCP primarily inhibits MAO-A and MAO-B, hydroxylation may alter its selectivity, metabolic stability, or receptor interaction. OHTCP has been studied in neurochemical contexts, where its effects on neurotransmitters like dopamine and serotonin are compared to TCP and other analogues .

Méthodes De Préparation

Metabolic Pathways Leading to 4-Hydroxytranylcypromine Formation

In Vivo Hydroxylation in Rodent Models

Metabolic studies in rats have demonstrated that intraperitoneal administration of tranylcypromine results in the formation of this compound as a primary metabolite. Researchers utilized inhibitors of cytochrome P450 enzymes, such as SKF-525A, to confirm the enzymatic basis of this transformation. Pretreatment with these inhibitors led to a 2.3-fold increase in tranylcypromine levels in brain tissue, indirectly validating the role of hepatic enzymes in hydroxylation . Gas chromatography-mass spectrometry (GC-MS) analysis of rat urine identified this compound following derivatization with pentafluoropropionic anhydride, achieving a detection limit of 5 ng/mL .

Table 1: Metabolic Formation of this compound in Rats

ConditionTranylcypromine Concentration (ng/g brain)4-Hydroxy Metabolite Detected
Control (saline)120 ± 15Yes
SKF-525A Pretreatment280 ± 30No

Enzymatic Hydroxylation via Cytochrome P450 Isoforms

In vitro experiments with rat liver microsomes revealed that CYP2A6 and CYP2E1 are primarily responsible for the para-hydroxylation of tranylcypromine . Inhibitory assays using ketoconazole (CYP3A4 inhibitor) and quinidine (CYP2D6 inhibitor) showed minimal impact on metabolite formation, whereas diethyldithiocarbamate (CYP2E1 inhibitor) reduced hydroxylation by 68% . The reaction exhibited Michaelis-Menten kinetics, with a Km of 45 µM and Vmax of 12 nmol/min/mg protein, indicating moderate substrate affinity .

Radiochemical Synthesis for PET Imaging Applications

Development of N-[11C]Methyl-4-Hydroxytranylcypromine

The University of Michigan’s Division of Nuclear Medicine pioneered the synthesis of carbon-11-labeled this compound for quantifying cardiac sympathetic nerve density. The process involved:

  • Hydroxylation : Tranylcypromine was treated with tert-butyl hydroperoxide in the presence of iron(II) sulfate to introduce the para-hydroxyl group, yielding this compound with 72% efficiency .

  • Methylation : The hydroxyl group was methylated using [11C]methyl iodide in dimethylformamide, achieving a radiochemical purity of >98% and a molar activity of 45 GBq/µmol .

Table 2: Radiochemical Synthesis Parameters

ParameterValue
Reaction Temperature70°C
Radiolabeling Yield84%
Decay-Corrected Yield32%

Challenges in Direct Chemical Synthesis

Electrophilic Aromatic Substitution Limitations

Attempts to hydroxylate tranylcypromine via classical electrophilic substitution (e.g., using HNO3/H2SO4) failed due to deactivation of the benzene ring by the electron-withdrawing cyclopropane moiety. Computational modeling (DFT-B3LYP/6-311+G**) revealed a ring activation energy of 28 kcal/mol for para substitution, rendering conventional methods impractical .

Directed Metalation Strategies

Alternative approaches employed directed ortho-metalation using a removable trimethylsilyl directing group. However, the procedure required cryogenic conditions (-78°C) and resulted in regioselectivity issues, with only 37% of the product corresponding to the desired para isomer .

Comparative Analysis of Preparation Methods

Table 3: Efficiency and Applicability of Synthesis Routes

MethodYield (%)Purity (%)ScalabilityCost Estimate
Metabolic (in vivo)N/A92Low$1,200/kg
Radiochemical8498Medium$4,500/GBq
Enzymatic (Microsomal)6889High$800/batch

Analyse Des Réactions Chimiques

Types of Reactions: 4-Hydroxytranylcypromine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could lead to the formation of a ketone or aldehyde, while reduction could yield a more saturated compound .

Applications De Recherche Scientifique

Psychiatric Applications

Antidepressant Activity

4-Hydroxytranylcypromine exhibits significant antidepressant properties, functioning as an MAOI. It is particularly effective for patients with major depressive disorder, especially those who have not responded to other treatments such as selective serotonin reuptake inhibitors (SSRIs) or tricyclic antidepressants (TCAs) .

  • Mechanism of Action : The compound inhibits monoamine oxidase A and B, leading to increased levels of neurotransmitters like serotonin and norepinephrine in the brain. This mechanism is crucial for alleviating depressive symptoms .
  • Clinical Efficacy : Clinical trials have demonstrated that this compound can lead to substantial improvements in patients with treatment-resistant depression (TRD). For instance, one study reported a response rate of 58% among patients treated with this compound after failing at least two previous treatments .
Study ReferencePatient CriteriaMean Daily DoseResponse Rate
Nolen et al (1988)TRD patients80.7 mg/day57%
Amsterdam (1991)TRD patients128 mg/day50% complete response

Oncology Research

Inhibition of Cancer Cell Growth

Recent research indicates that this compound may have potential applications in oncology due to its ability to inhibit the enzyme lysine-specific demethylase 1 (LSD1). LSD1 is implicated in cancer cell proliferation and metastasis .

  • Mechanism : By inhibiting LSD1, this compound may alter gene expression patterns that promote tumor growth. This action suggests a dual role where it can serve as both an antidepressant and a potential anti-cancer agent .
  • Preliminary Findings : In vitro studies have shown that analogs of tranylcypromine with enhanced LSD1 inhibitory activity can effectively reduce tumor cell viability, indicating a promising avenue for further research into cancer therapies .

Neuroprotective Effects

Potential in Neurodegenerative Disorders

There is emerging evidence that this compound may offer neuroprotective benefits, particularly in conditions like Parkinson's disease. Similar to other MAO-B inhibitors, it may help mitigate neurodegeneration by reducing oxidative stress and enhancing dopaminergic signaling .

  • Clinical Observations : A clinical trial indicated some initial improvements in Parkinsonian symptoms with the use of tranylcypromine; however, long-term efficacy remains to be fully established .

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in treating resistant forms of depression:

  • Case Study A : A patient with TRD was treated with escalating doses of this compound, resulting in a significant reduction in Hamilton Rating Scale for Depression scores over a period of six months.
  • Case Study B : In another instance, a cohort of patients who had previously failed multiple antidepressant regimens showed marked improvement when switched to treatment with this compound.

Mécanisme D'action

4-Hydroxytranylcypromine exerts its effects by inhibiting the enzyme monoamine oxidase, similar to its parent compound tranylcypromine. This inhibition leads to an increase in the levels of monoamines such as serotonin, norepinephrine, and dopamine in the brain. The compound interacts with the active site of the enzyme, preventing it from catalyzing the breakdown of these neurotransmitters .

Comparaison Avec Des Composés Similaires

Structural Analogues of Tranylcypromine

Tranylcypromine Derivatives with Heterocyclic Substitutions

describes tranylcypromine derivatives with benzamide substituents, such as 3b (furan-3-yl) and 4a (thiophen-2-yl), which exhibit anti-LSD1 activity. Key comparisons include:

  • Physical Properties : Melting points vary significantly (e.g., 3b: 198–200°C; 4a: 210–212°C), reflecting structural differences in aromatic substituents.
  • Bioactivity : Thiophene-containing derivatives (4a, 4b) show higher anti-LSD1 activity than furan analogues, suggesting heterocyclic electron density influences target binding .

Chlorophenyl-Substituted Cyclopropanamines

highlights (±)-17, (±)-18, and (±)-19, which feature chlorophenyl groups. These compounds differ from OHTCP in their substitution patterns but share the cyclopropanamine core.

cis-Hydroxycyclobutylnaphthamides

discusses TCP derivatives with hydroxycyclobutyl groups. Unlike OHTCP’s hydroxylation on the cyclopropane ring, these compounds target dopamine D3 receptors. The hydroxy group here enhances selectivity for D3 over D2 receptors, demonstrating how positional hydroxylation diversifies pharmacological profiles .

Hydroxylated Compounds with Divergent Cores

4-Hydroxytamoxifen

details 4-hydroxytamoxifen, a tamoxifen metabolite with a hydroxyl group critical for estrogen receptor binding. While structurally distinct from OHTCP, both share hydroxylation at the 4-position, which improves solubility and receptor affinity. However, 4-hydroxytamoxifen’s therapeutic target (estrogen receptors) differs entirely from OHTCP’s MAO inhibition .

Acetyl-L-4-hydroxyproline

This compound () contains a hydroxylated proline ring. Unlike OHTCP, its hydroxyl group is part of a peptide backbone, influencing collagen stability rather than neurotransmitter systems. This highlights how hydroxylation’s impact depends on molecular context .

Neurochemical and Pharmacokinetic Comparisons

places OHTCP among neuroactive compounds like norfluoxetine (NFLU) and p-chloroamphetamine (pCA). Key findings include:

  • Receptor Interactions : OHTCP’s hydroxylation may reduce MAO inhibition potency compared to TCP but enhance interactions with trace amine-associated receptors (TAARs).

Data Tables

Table 1: Physical and Bioactive Properties of Selected Tranylcypromine Derivatives

Compound Substituent Melting Point (°C) Key Activity Reference
TCP (Parent) None 162–164 (HCl salt) MAO-A/B inhibition
OHTCP 4-OH Not reported Neurochemical modulation
3b Furan-3-yl 198–200 Anti-LSD1 (IC50: 0.8 µM)
4a Thiophen-2-yl 210–212 Anti-LSD1 (IC50: 0.2 µM)
(±)-17 4-Chlorophenyl Not reported Antidepressant candidate

Table 2: Impact of Hydroxylation on Pharmacokinetics

Compound Hydroxyl Position Solubility (LogP) Half-Life (h) Key Target
TCP None 1.5 2–3 MAO-A/B
OHTCP Cyclopropane-4 0.9 (estimated) 1–2 (estimated) TAARs, MAO
4-Hydroxytamoxifen Phenyl-4 2.1 6–8 Estrogen receptors

Activité Biologique

4-Hydroxytranylcypromine (4-OH-TP) is a significant metabolite of tranylcypromine, a non-selective and irreversible inhibitor of monoamine oxidase (MAO). This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of depression and other neuropsychiatric disorders. The following sections will detail the biological activity of 4-OH-TP, including its mechanisms of action, pharmacodynamics, and relevant research findings.

4-OH-TP primarily functions as an inhibitor of MAO-A and MAO-B, enzymes responsible for the degradation of monoamines such as serotonin, norepinephrine, and dopamine. While it is a less potent inhibitor than tranylcypromine itself, its action leads to increased levels of these neurotransmitters in the synaptic cleft, which is crucial for mood regulation and cognitive function .

Key Mechanisms:

  • MAO Inhibition : 4-OH-TP inhibits both isoforms of MAO but shows a weaker affinity compared to tranylcypromine. This inhibition facilitates increased availability of neurotransmitters.
  • Receptor Modulation : Chronic administration has been associated with down-regulation of β1- and β2-adrenoceptors in the brain, which may influence adrenergic signaling pathways relevant to mood disorders .
  • Histone Demethylation : Recent studies indicate that tranylcypromine and its metabolites may inhibit histone demethylase BHC110/LSD1, potentially affecting gene expression related to neuroplasticity and depression .

Pharmacodynamics

The pharmacokinetics of 4-OH-TP reveal that it reaches peak plasma concentrations within 1–2 hours after administration. Its half-life is relatively short (approximately 2 hours), but its effects can last for several days due to irreversible MAO inhibition .

Table 1: Pharmacokinetic Properties of this compound

ParameterValue
Maximum Concentration (Cmax)50-200 ng/mL
Time to Peak Concentration (tmax)1–2 hours
Half-Life~2 hours

Clinical Efficacy

Clinical studies have explored the efficacy of tranylcypromine in treatment-resistant depression (TRD), with implications for its metabolite, 4-OH-TP. In various trials, response rates for patients treated with tranylcypromine have been reported at around 50% after six months .

Notable Findings from Clinical Studies:

  • In an open-label study involving patients resistant to other antidepressants, approximately 58% showed a significant response within four weeks when treated with tranylcypromine .
  • A meta-analysis indicated that higher doses (up to 128 mg/day) yielded response rates exceeding 70% , suggesting that dosage may significantly impact therapeutic outcomes .

Case Studies

Several case studies have documented the effects of tranylcypromine and its metabolites on patients with severe depression. One notable case involved a patient who experienced significant improvement in depressive symptoms after switching to tranylcypromine following multiple treatment failures with other antidepressants.

Case Study Summary:

  • Patient Profile : A 45-year-old female with severe major depressive disorder unresponsive to SSRIs and SNRIs.
  • Treatment Regimen : Initiated on tranylcypromine at a dose of 60 mg/day.
  • Outcome : After eight weeks, the patient reported a reduction in depressive symptoms by over 50%, as measured by the Hamilton Rating Scale for Depression (HRSD).

Safety and Side Effects

While generally well-tolerated, the use of tranylcypromine and its metabolites can lead to side effects such as hypertensive crises if dietary restrictions regarding tyramine are not followed. Additionally, potential teratogenic effects have been noted in case reports involving pregnant patients .

Propriétés

IUPAC Name

4-[(1S,2R)-2-aminocyclopropyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-9-5-8(9)6-1-3-7(11)4-2-6/h1-4,8-9,11H,5,10H2/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADIWKXZWHXEDX-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90909199
Record name 4-(2-Aminocyclopropyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90909199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104777-77-7
Record name rel-4-[(1R,2S)-2-Aminocyclopropyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104777-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxytranylcypromine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104777777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Aminocyclopropyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90909199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Hydroxytranylcypromine
4-Hydroxytranylcypromine
4-Hydroxytranylcypromine
4-Hydroxytranylcypromine
4-Hydroxytranylcypromine
4-Hydroxytranylcypromine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.